molecular formula C10H13NO B157350 1-Butanone, 1-(4-aminophenyl)- CAS No. 1688-71-7

1-Butanone, 1-(4-aminophenyl)-

Cat. No. B157350
CAS RN: 1688-71-7
M. Wt: 163.22 g/mol
InChI Key: CYCSOZSEBPZGPC-UHFFFAOYSA-N
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Patent
US04476132

Procedure details

20 g of p-acetaminobutyrophenone are suspended in 40 ml of semi-concentrated hydrochloric acid and the suspension is heated under reflux for 25 minutes and poured into a mixture of 100 ml of ice and 30 ml of concentrated sodium hydroxide solution. The mixture is filtered with suction, then the residue is washed twice with ice-cold water, dried in the atmosphere and recrystallised from methanol/water (20 ml+100 ml). p-Aminobutyrophenone having a melting point of 93°-94° is obtained.
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]([C:5]1[CH:10]=[CH:9][C:8]([C:11](=[O:15])[CH2:12][CH2:13][CH3:14])=[CH:7][CH:6]=1)C(C)=O.[OH-].[Na+]>Cl>[NH2:1][C:5]1[CH:6]=[CH:7][C:8]([C:11](=[O:15])[CH2:12][CH2:13][CH3:14])=[CH:9][CH:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
N(C(=O)C)C1=CC=C(C=C1)C(CCC)=O
Step Two
Name
ice
Quantity
100 mL
Type
reactant
Smiles
Name
Quantity
30 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the suspension is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 25 minutes
Duration
25 min
FILTRATION
Type
FILTRATION
Details
The mixture is filtered with suction
WASH
Type
WASH
Details
the residue is washed twice with ice-cold water
CUSTOM
Type
CUSTOM
Details
dried in the atmosphere
CUSTOM
Type
CUSTOM
Details
recrystallised from methanol/water (20 ml+100 ml)

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)C(CCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.